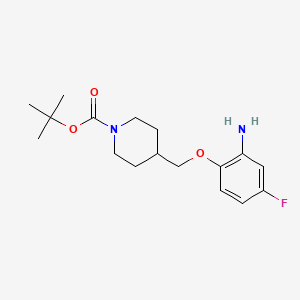

![molecular formula C15H19N3O2S B2522726 4-氰基-5-[(环丙基羰基)氨基]-N,N-二乙基-3-甲硫代苯-2-甲酰胺 CAS No. 438613-93-5](/img/structure/B2522726.png)

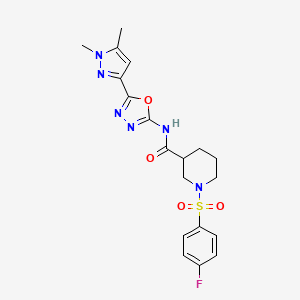

4-氰基-5-[(环丙基羰基)氨基]-N,N-二乙基-3-甲硫代苯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficient Preparation of 5-Amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide Derivatives

The study titled "Efficient Preparation of 5-Amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide Derivatives Without Using Any Other Catalysts" presents a novel synthesis method for a series of thiophene carboxamide derivatives. The synthesis involves the reaction of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine, which proceeds smoothly in anhydrous ethanol without the need for additional catalysts. This method offers several advantages, including good yields, short reaction times, and mild conditions. The purification process is notably straightforward, as the products precipitate upon cooling to room temperature and require only simple filtration without further purification steps .

Synthesis Analysis

The synthesis of the thiophene carboxamide derivatives is characterized by its simplicity and efficiency. The absence of a catalyst and the use of anhydrous ethanol as the solvent contribute to the mildness of the reaction conditions. The reaction's high yield and the ease of product isolation through precipitation and filtration are significant benefits that enhance the practicality of this synthetic route. This method could potentially be applied to the synthesis of other similar compounds, making it a valuable addition to the field of organic synthesis .

Molecular Structure Analysis

Although the provided data does not include detailed molecular structure analysis for the specific compound "4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide," the general approach to analyzing the molecular structure of such compounds would involve techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy. These techniques would allow for the determination of the compound's crystal structure, as well as insights into its electronic and spatial configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the thiophene carboxamide derivatives are likely to include nucleophilic addition and subsequent cyclization. The reactivity of the cyano group and the amino group in the presence of aromatic aldehydes and malononitrile suggests the formation of a complex network of interactions leading to the final product. The specific interactions and mechanisms would require further investigation through experimental studies and theoretical calculations .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the cyano group and the cyclopropylcarbamoyl moiety in the compound suggests potential for specific intermolecular interactions, which could influence these properties. The chemical properties, including reactivity and potential for further transformations, are also dictated by the functional groups present in the molecule. For instance, the cyano group could be involved in further chemical reactions, such as nucleophilic addition or reduction .

科学研究应用

合成方法和化学性质

高效合成技术: 一项研究展示了一种针对与该化合物类似的衍生物的高效合成方法,重点介绍了无水乙醇的使用和额外催化剂的不存在,这简化了纯化过程并提高了产率 (Gao et al., 2013).

晶体结构和氢键: 尽管结构不同,但对抗惊厥烯胺酮的研究强调了晶体结构测定对于理解此类化合物的性质和潜在应用(包括氢键模式)的重要性 (Kubicki et al., 2000).

在材料科学中的应用

电致变色特性: 对聚(3,4-亚乙基二氧噻吩)衍生物(它们具有功能化噻吩环的共同基序)的一项研究显示出在电致变色应用中的巨大潜力,具有高对比度和着色效率,表明类似的噻吩基化合物在智能材料和显示器中的相关性 (Hu et al., 2014).

染料敏化太阳能电池 (DSSC): 对导电聚合物染料(包括那些具有噻吩衍生物的染料)在太阳能电池中的应用的研究表明,类似的氰基和氨基功能化的噻吩通过改善与 TiO2 表面的结合和电荷转移过程,在提高太阳能电池性能方面具有潜力 (Yoon et al., 2011).

属性

IUPAC Name |

4-cyano-5-(cyclopropanecarbonylamino)-N,N-diethyl-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-4-18(5-2)15(20)12-9(3)11(8-16)14(21-12)17-13(19)10-6-7-10/h10H,4-7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEWXMUCRPWPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

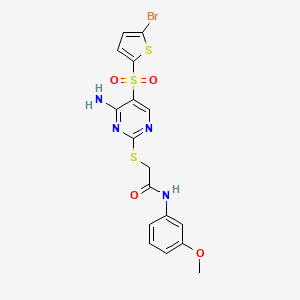

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2522645.png)

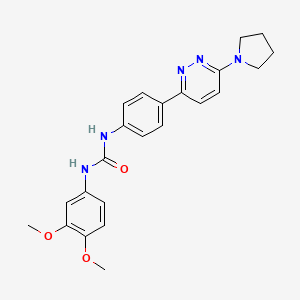

![N-{[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B2522647.png)

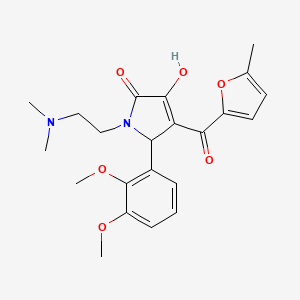

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)